1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, trifluoromethoxy, and triazole moieties
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function . This can result in changes to cellular processes, potentially leading to the observed effects of the compound .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s targets and how it interacts with them
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. These effects can range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring One common approach is the reaction of 2,4-dichlorophenyl hydrazine with a suitable carboxylic acid derivative under acidic conditions to form the triazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form chloro derivatives.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Chloro derivatives such as dichlorophenols.
Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.
Substitution: Substituted triazoles with different substituents on the ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: Its unique properties may be useful in the development of new materials or chemical processes.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with a dichlorophenyl group and a heterocyclic ring.
2,4-Dichlorophenol: A simpler chlorinated phenol derivative.
Uniqueness: 1-(2,4-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its combination of multiple functional groups and the presence of the triazole ring, which provides unique chemical reactivity and potential biological activity.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and potential industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N4O2/c1-9-23-15(25-26(9)14-7-2-10(18)8-13(14)19)16(27)24-11-3-5-12(6-4-11)28-17(20,21)22/h2-8H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRULGJFFLAPDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.